molecular formula C22H21N5O6S2 B4808138 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B4808138
M. Wt: 515.6 g/mol
InChI Key: CRMNBOOVXPZPEQ-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a benzothiazole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using sulfonyl chlorides and amines.

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving o-aminothiophenol and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6S2/c1-14-13-15(2)24-22(23-14)26-34(30,31)17-9-7-16(8-10-17)25-20(28)11-12-27-21(29)18-5-3-4-6-19(18)35(27,32)33/h3-10,13H,11-12H2,1-2H3,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMNBOOVXPZPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Reactant of Route 6
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

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